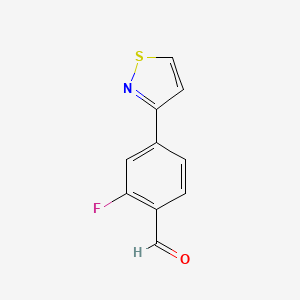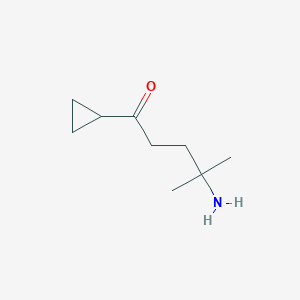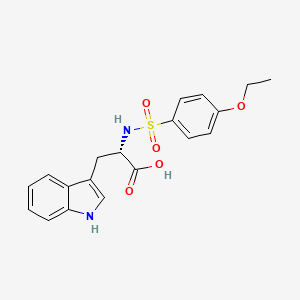
(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole ring, a sulfonamide group, and an ethoxybenzene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Ethoxybenzene Attachment: The ethoxybenzene moiety is attached via a nucleophilic substitution reaction, where an ethoxybenzene derivative reacts with the sulfonamide-indole intermediate.
Final Coupling: The final step involves coupling the intermediate with a suitable carboxylic acid derivative to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Substituted ethoxybenzene derivatives.
Scientific Research Applications
(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ethoxybenzene moiety can influence the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Methoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid
- (2S)-2-(4-Chlorobenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid
- (2S)-2-(4-Bromobenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid
Uniqueness
(2S)-2-(4-Ethoxybenzenesulfonamido)-3-(1H-indol-3-YL)propanoic acid is unique due to the presence of the ethoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group can enhance the compound’s solubility and stability, making it a more versatile molecule for various applications.
Properties
Molecular Formula |
C19H20N2O5S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
(2S)-2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C19H20N2O5S/c1-2-26-14-7-9-15(10-8-14)27(24,25)21-18(19(22)23)11-13-12-20-17-6-4-3-5-16(13)17/h3-10,12,18,20-21H,2,11H2,1H3,(H,22,23)/t18-/m0/s1 |
InChI Key |
BQUJNFAUBARJEM-SFHVURJKSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



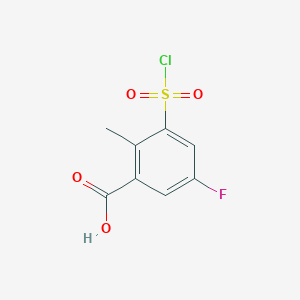
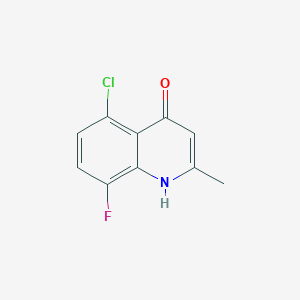
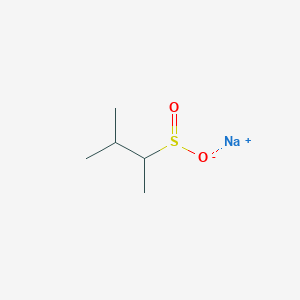
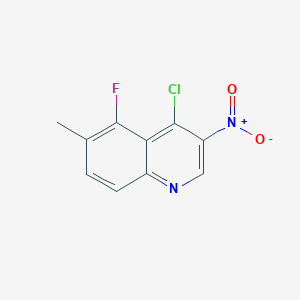
![2-Chloro-6-[ethyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B15254136.png)
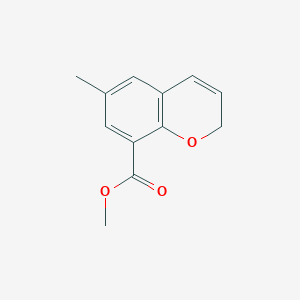
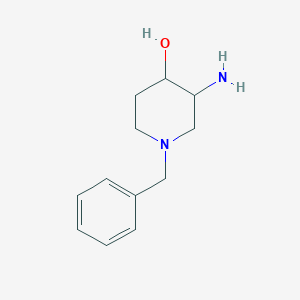
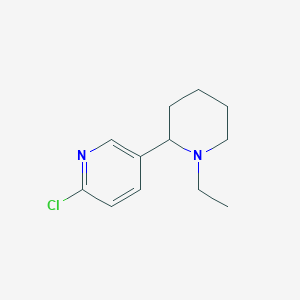
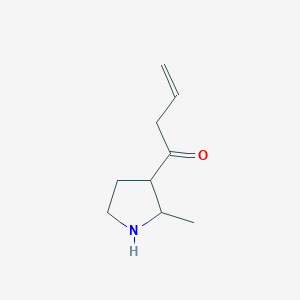

![({3-[1-(Bromomethyl)cyclobutyl]propoxy}methyl)benzene](/img/structure/B15254163.png)
